molecular formula C6H4BrNOS B1380074 1-Bromo-3-(sulfinylamino)benzene CAS No. 89379-48-6

1-Bromo-3-(sulfinylamino)benzene

Cat. No. B1380074
CAS RN: 89379-48-6
M. Wt: 218.07 g/mol
InChI Key: VHYGRZUTVKBOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-(sulfinylamino)benzene is an organic compound that has gained immense interest in the scientific research community. It’s a structural analogue of molecular glassformers .


Synthesis Analysis

The synthesis of polysubstituted benzenes like 1-Bromo-3-(sulfinylamino)benzene often involves Suzuki cross-coupling of bromobenzene with arylboronic acids . This allows attachment of various substituents to tailor the chemical structure .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(sulfinylamino)benzene can be analyzed using various spectroscopic techniques . The molecular formula is C6H4BrNOS.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3-(sulfinylamino)benzene include its molecular weight, which is 218.07 g/mol. Other properties such as melting point, boiling point, and density can be determined using various analytical techniques .

Scientific Research Applications

Synthesis of Polysubstituted Benzenes

1-Bromo-3-(sulfinylamino)benzene: can be used as a precursor in the synthesis of complex benzene derivatives. The presence of the bromine atom allows for further functionalization through various reactions such as Suzuki coupling, which can introduce different substituents onto the benzene ring .

Development of Pharmaceutical Compounds

The sulfinylamino group in 1-Bromo-3-(sulfinylamino)benzene is a valuable functional group in medicinal chemistry. It can be utilized to create sulfonamide-based compounds, which are known for their antibacterial properties. This makes it a potential starting material for the development of new antibiotics.

Mechanism of Action

Safety and Hazards

Safety data sheets suggest avoiding contact with skin and eyes, and not breathing in mist/vapors/spray. It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed . It’s also noted that it’s toxic to aquatic life with long-lasting effects .

Relevant Papers The synthesis and characterization of an analogous series of small organic molecules derived from a well-known glass former, 1,3-bis (1-naphthyl)-5- (2-naphthyl)benzene (α,α,β-TNB), were reported in a paper . The synthesized molecules were characterized using NMR spectroscopy and differential scanning calorimetry (DSC) .

properties

IUPAC Name

1-bromo-3-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNOS/c7-5-2-1-3-6(4-5)8-10-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYGRZUTVKBOOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-3-(sulfinylamino)benzene
Reactant of Route 2
1-Bromo-3-(sulfinylamino)benzene
Reactant of Route 3
1-Bromo-3-(sulfinylamino)benzene

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